![molecular formula C24H43NSn B15287653 1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
1-[4-(Tributylstannyl)benzyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tributylstannyl)benzyl]piperidine is a chemical compound that features a piperidine ring substituted with a benzyl group, which is further substituted with a tributylstannyl group
Preparation Methods
The synthesis of 1-[4-(tributylstannyl)benzyl]piperidine typically involves the following steps:
Formation of the Benzylpiperidine Core: The benzylpiperidine core can be synthesized through the catalytic hydrogenation of 4-benzylpyridine.
Introduction of the Tributylstannyl Group: The tributylstannyl group is introduced via a palladium-catalyzed stannylation reaction.
Chemical Reactions Analysis
1-[4-(Tributylstannyl)benzyl]piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring and the benzyl group can undergo oxidation and reduction reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(tributylstannyl)benzyl]piperidine is not fully understood. it is believed to interact with molecular targets through its piperidine and benzyl groups. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Tributylstannyl)benzyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound lacks the tributylstannyl group and is primarily used as a research chemical with monoamine releasing properties.
1-Benzyl-4-piperidone: This compound features a ketone group instead of the tributylstannyl group and is used as a building block in pharmaceutical synthesis.
Properties
Molecular Formula |
C24H43NSn |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
tributyl-[4-(piperidin-1-ylmethyl)phenyl]stannane |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;3*1-3-4-2;/h3-4,7-8H,2,5-6,9-11H2;3*1,3-4H2,2H3; |
InChI Key |
SUFFWOBYJVBIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
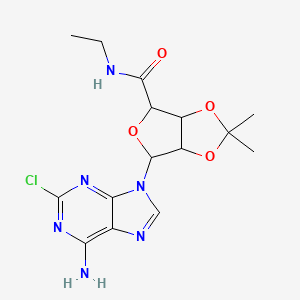
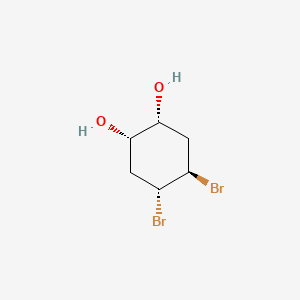
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
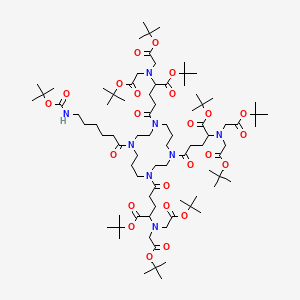
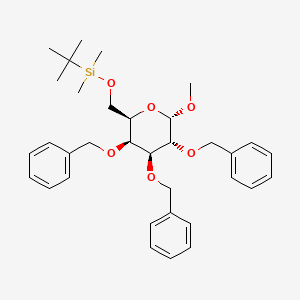
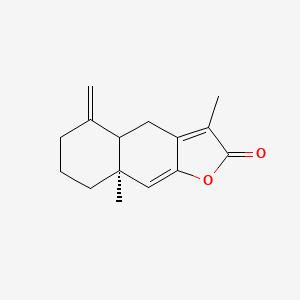

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

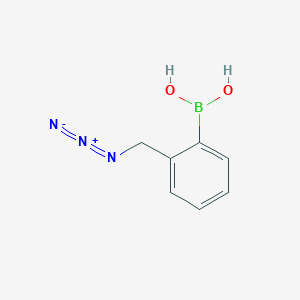
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
